molecular formula C13H18O4S B12500149 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid

Cat. No.: B12500149
M. Wt: 270.35 g/mol
InChI Key: DJXPWYXYLJCSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid is an organic compound with the molecular formula C13H18O4S. This compound is known for its unique structural features, which include a benzofuran ring substituted with multiple methyl groups and a sulfonic acid group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid typically involves the sulfonation of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective formation of the sulfonic acid group .

Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The benzofuran ring structure allows for specific binding interactions with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

  • 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
  • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride

Comparison:

The uniqueness of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid lies in its specific structural features and the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXPWYXYLJCSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.